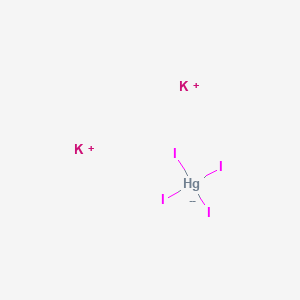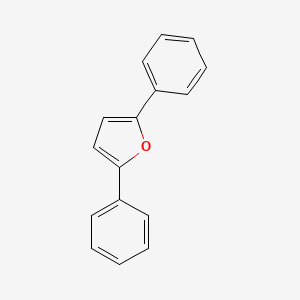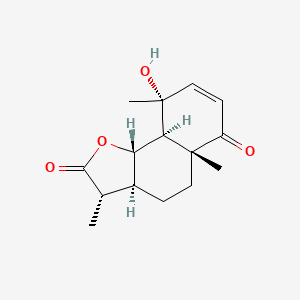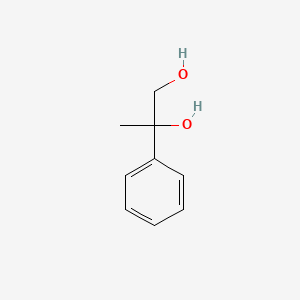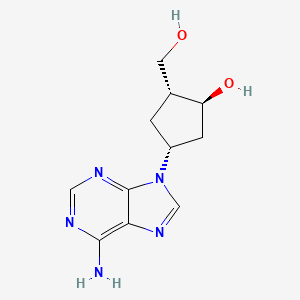
(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol is a complex organic compound that features a purine base attached to a cyclopentanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol typically involves multi-step organic reactions. One common approach is to start with a cyclopentanol derivative and introduce the purine base through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, (1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between purine bases and other biomolecules. It may serve as a model compound for understanding nucleic acid chemistry.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for antiviral or anticancer properties.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol exerts its effects involves interactions with specific molecular targets. The purine base can bind to enzymes or receptors, influencing various biochemical pathways. The hydroxymethyl group may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the cyclopentanol ring.
Uniqueness
(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxymethyl group. These features may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(1S,2R,4R)-4-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)7-1-6(3-17)8(18)2-7/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOMGXDSUXQLPE-PRJMDXOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)N2C=NC3=C(N=CN=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C(N=CN=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57345-51-4 |
Source


|
| Record name | 2'-Deoxyaristeromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057345514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1207022.png)
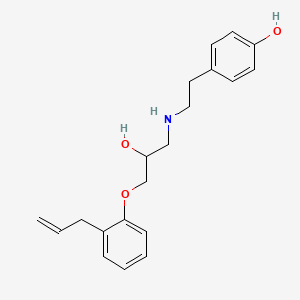
![2-[6-[1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid](/img/new.no-structure.jpg)

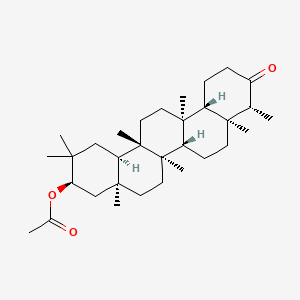
![N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1207029.png)
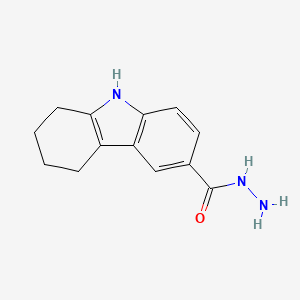
![23-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1207032.png)

